molecular formula C8H10N2O2 B7810431 Alanine, N-3-pyridinyl-

Alanine, N-3-pyridinyl-

Cat. No.: B7810431
M. Wt: 166.18 g/mol
InChI Key: WTKYBFQVZPCGAO-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alanine, N-3-pyridinyl- typically involves the introduction of a pyridine ring to the alanine backbone. One common method is the nucleophilic substitution reaction where alanine is reacted with a pyridine derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of Alanine, N-3-pyridinyl- may involve large-scale synthesis using automated reactors. The process includes the preparation of starting materials, reaction optimization, and purification steps such as crystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: Alanine, N-3-pyridinyl- can undergo various chemical reactions including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Organolithium reagents in anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce pyridine-substituted alcohols .

Scientific Research Applications

Alanine, N-3-pyridinyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Alanine, N-3-pyridinyl- involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

  • 3-(4-Pyridyl)-alanine
  • 3-(2-Pyridyl)-alanine
  • Pyridoxine (Vitamin B6)

Comparison: Alanine, N-3-pyridinyl- is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and specificities, making it a valuable compound for targeted applications .

Properties

IUPAC Name

(2S)-2-(pyridin-3-ylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6(8(11)12)10-7-3-2-4-9-5-7/h2-6,10H,1H3,(H,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKYBFQVZPCGAO-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.